3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available or previously synthesized intermediates. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized from resorcinol through a three-step procedure with an overall yield of 65% . Similarly, the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, was achieved using the Schiemann reaction, oxychlorination, and nitration . These methods could potentially be adapted for the synthesis of 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonate esters and related compounds is typically confirmed using spectroscopic techniques such as NMR, HRMS, and IR . For example, the structure of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was determined by these methods . The structural characterizations of substituted spirocyclotetraphosphazenes were confirmed by elemental analyses, mass spectrometry, FTIR, HSQC, HMBC, and NMR techniques . These techniques would be relevant for analyzing the molecular structure of 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate as well.
Chemical Reactions Analysis
The papers describe various chemical reactions involving sulfonate esters and related compounds. For instance, the reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides under mild alkaline conditions is discussed . Additionally, the solvolysis of pent-4-enyl p-nitrobenzenesulfonate in fluorinated alcohols has been studied, providing insights into the reactivity of sulfonate esters under different conditions . These reactions could inform the potential reactivity of 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonate esters are influenced by their molecular structure. For example, the poor water solubility of a sulfonamide analog was a key consideration in its development as a cancer therapeutic, leading to further structural modifications . The derivatization of primary amines with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid to form stable derivatives with excellent gas chromatographic properties highlights the importance of understanding the physical properties of these compounds for analytical applications . These considerations would be relevant for determining the properties of 3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate.
properties
IUPAC Name |
3-(2-fluorophenyl)propyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3S/c1-13-8-10-15(11-9-13)21(18,19)20-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11H,4,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVGJRGHQRUWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625687 | |
Record name | 3-(2-Fluorophenyl)propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate | |
CAS RN |
143654-60-8 | |
Record name | Benzenepropanol, 2-fluoro-, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143654-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluorophenyl)propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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